molecular formula C14H10N2O4S B5784648 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid

4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid

Cat. No.: B5784648
M. Wt: 302.31 g/mol
InChI Key: SMQJECLGTLFGKM-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-1-ylsulfonyl)benzoic Acid is a benzoic acid derivative functionalized with a benzimidazole-sulfonyl group. This molecular structure, which combines a carboxylic acid with an aromatic sulfonyl-linked heterocycle, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a building block for the development of novel molecules, including potential enzyme inhibitors or fluorescent probes. The sulfonyl group can act as a strong electron-withdrawing group and a linker, while the benzoic acid moiety allows for further derivatization or coordination. This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult the specific analytical data (NMR, MS, HPLC) for confirmation of identity and purity prior to use. Note: The specific applications, research value, and mechanism of action for this particular compound are not currently established in the widely available scientific literature. The information provided describes the potential utility based on its functional groups. The user is advised to conduct further research to obtain concrete data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzimidazol-1-ylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-14(18)10-5-7-11(8-6-10)21(19,20)16-9-15-12-3-1-2-4-13(12)16/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQJECLGTLFGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 4 1h Benzimidazol 1 Ylsulfonyl Benzoic Acid and Its Derivatives

Strategic Approaches to the Benzimidazole (B57391) Core Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry and its synthesis has been extensively studied. nih.govrsc.org The most common and direct approaches involve the formation of the heterocyclic ring from an o-phenylenediamine (B120857) precursor.

Cyclocondensation Reactions in the Formation of Benzimidazole Ring Systems

The Phillips-Ladenburg synthesis, a type of cyclocondensation reaction, is the most fundamental and widely used method for constructing the benzimidazole ring. semanticscholar.org This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, esters, or acid chlorides. nih.gov The reaction is typically facilitated by an acid catalyst and heat. nih.gov

Common carboxylic acid partners include formic acid and acetic acid. For instance, the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid or o-phosphoric acid has been shown to produce 2-(4-aminophenyl)-1H-benzimidazole in yields of 51% to 70%. semanticscholar.org Similarly, condensing o-phenylenediamine with various aromatic carboxylic acids using ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at 80-90°C can yield a range of 2-substituted benzimidazoles with yields between 72% and 90%. semanticscholar.org

Modern variations of this reaction employ a wide array of catalysts and conditions to improve yields, reduce reaction times, and promote greener synthesis. Catalysts such as p-toluenesulfonic acid (p-TSOH), boric acid, and zinc oxide nanoparticles (ZnO-NPs) have proven effective. nih.govresearchgate.netorientjchem.org Supported gold nanoparticles have also been used to catalyze the selective reaction between o-phenylenediamine and aldehydes under ambient conditions. nih.gov Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times while often increasing yields. organic-chemistry.org

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
o-phenylenediamineAromatic Carboxylic AcidsNH4Cl, EtOH, 80-90°C2-Aryl-1H-benzimidazole72-90% semanticscholar.org
o-phenylenediamine4-Aminobenzoic AcidPolyphosphoric Acid, Xylene, Reflux2-(4-aminophenyl)-1H-benzimidazole51% semanticscholar.org
o-phenylenediamine4-Aminobenzoic Acido-Phosphoric Acid, 200°C4-(1H-benzimidazol-2-yl)benzenamine70% semanticscholar.org
o-phenylenediamineAldehydes/Carboxylic Acidsp-TSOH, Toluene/DMF, 80°C/Reflux2-Substituted-1H-benzimidazoleHigh orientjchem.org
o-phenylenediamineAldehydesAu/TiO2, CHCl3:MeOH, 25°C2-Substituted-1H-benzimidazoleHigh nih.gov
4-methyl-1,2-phenylenediamineFormic AcidZnO-NPs, 70°C5-Methyl-1H-benzimidazole94% semanticscholar.org

N-Substitution Pathways for Benzimidazole Moiety Derivatization

Once the benzimidazole ring is formed, the next crucial step toward the target molecule is the substitution at one of the nitrogen atoms. The benzimidazole ring contains an acidic N-H proton, which can be removed by a base to generate a nucleophilic benzimidazolide (B1237168) anion. This anion can then react with various electrophiles. While N-alkylation with alkyl halides is a common derivatization pathway, the synthesis of 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid requires N-sulfonylation, which is detailed in the following section.

Construction of the Sulfonyl Linkage

The formation of the bond between the benzimidazole nitrogen and the sulfur atom of the sulfonyl group is a key transformation. This is typically achieved through a nucleophilic substitution reaction.

Sulfonylation Reactions Utilizing Sulfonyl Chlorides

The most direct method for constructing the N-sulfonyl bond is the reaction of the benzimidazole with a suitable sulfonyl chloride. nih.gov For the synthesis of the title compound, benzimidazole is reacted with 4-(chlorosulfonyl)benzoic acid. nih.govsigmaaldrich.com In this reaction, the deprotonated benzimidazole acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired N-S bond. This reaction is a versatile and widely applied method for creating a variety of benzimidazole-sulfonyl hybrid molecules. nih.gov For example, various substituted benzimidazoles have been successfully reacted with different sulfonyl chlorides to produce compounds with a range of biological activities. nih.gov

Optimization of Reaction Conditions for Sulfonyl Bond Formation

The efficiency and selectivity of the sulfonylation reaction are highly dependent on the reaction conditions. The choice of base is critical for the initial deprotonation of the benzimidazole N-H group. Common bases include organic amines like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), or inorganic bases such as potassium carbonate. The selection of an appropriate solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (DCM), is also important to ensure the solubility of the reactants and facilitate the reaction.

Temperature and reaction time are additional parameters that must be optimized to maximize the yield of the desired N-1 substituted product and minimize potential side reactions. Careful control of these conditions ensures the clean and efficient formation of the sulfonyl linkage. nih.govresearchgate.net

Benzimidazole DerivativeSulfonyl ChlorideBase/SolventConditionsProduct ClassReference
BenzimidazoleBenzene (B151609) sulfonyl chlorideDMAPStandardBenzimidazole-sulfonyl derivative nih.gov
Substituted BenzimidazoleSubstituted sulfonyl chloride-SN2 substitutionBenzimidazole-sulfonyl derivatives nih.gov
Benzimidazole4-(Chlorosulfonyl)benzoic acidTriethylamine / DioxaneStirring, 0-20°C then refluxThis compound rasayanjournal.co.in (Analogous reaction)

Integration of the Benzoic Acid Moiety

Carboxylic Acid Functionalization and Esterification Strategies

The carboxylic acid group is a primary site for functionalization, with esterification being one of the most fundamental transformations. These strategies aim to modify the compound's polarity, solubility, and pharmacokinetic properties by converting the carboxylic acid into an ester.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. libretexts.orgtcu.edu

Another robust method involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This intermediate is highly electrophilic and readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct, to yield the corresponding ester with high efficiency. libretexts.org

Recent advancements in sustainable chemistry have introduced greener alternatives for esterification. These methods focus on minimizing hazardous waste and using more environmentally benign catalysts. dergipark.org.tr Deep eutectic solvents (DES), for instance, can act as both the solvent and the catalyst, providing a simple and efficient medium for producing benzoic acid esters. dergipark.org.tr Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are also employed as they are easily recoverable and reusable, simplifying product purification. dergipark.org.tr Microwave-assisted esterification has also been shown to significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net

MethodReagents & ConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Alcohol (excess), H₂SO₄ or HCl (catalyst), HeatSimple, uses common reagentsReversible, often requires excess alcohol, high temperatures
Via Acid Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine)High yield, irreversible, works with various alcoholsHarsher conditions, generates corrosive byproducts
Green Catalysis (DES) Alcohol, Deep Eutectic Solvent (catalyst/solvent)Environmentally friendly, catalyst can be recycledMay require specific DES for optimal results
Green Catalysis (Resin) Alcohol, Ion-Exchange Resin (e.g., Amberlyst 15)Reusable catalyst, simple workupSlower reaction rates compared to strong mineral acids
Microwave-Assisted Alcohol, Acid catalyst, Microwave irradiationRapid reaction times, high yieldsRequires specialized equipment

Derivatization of the Benzoic Acid Component

Beyond esterification, the benzoic acid moiety of this compound can be converted into a variety of other functional groups, most notably amides. This transformation is crucial for building larger, more complex molecules and for introducing new points of interaction for biological targets.

The most common route for amide formation mirrors the two-step esterification process: conversion of the carboxylic acid to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of a primary or secondary amine. The reaction is typically rapid and high-yielding.

Alternatively, direct amide coupling methods are widely used, which avoid the need to isolate the harsh acid chloride intermediate. These reactions employ coupling reagents to activate the carboxylic acid in situ. Prominent examples of coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

ReactionReagents & ConditionsDescription
Amide Formation (via Acid Chloride) 1. SOCl₂ or (COCl)₂ 2. R¹R²NH, BaseThe carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with a primary or secondary amine to form the corresponding amide.
Amide Formation (Coupling Agents) R¹R²NH, Coupling agent (e.g., EDC, DCC), optional additive (e.g., HOBt)The carboxylic acid is activated in situ by a coupling agent, allowing for direct reaction with an amine under milder conditions.

Catalytic Systems and Green Chemistry Approaches in Synthetic Routes

The synthesis of the core benzimidazole-sulfonyl structure and its derivatives benefits significantly from catalytic methods and green chemistry principles, which aim to enhance efficiency, reduce waste, and avoid hazardous substances. researchgate.net

The formation of the benzimidazole ring itself, typically from an o-phenylenediamine precursor, can be catalyzed by a variety of systems. Lewis acids such as zinc triflate and indium(III)triflate have proven to be effective catalysts for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. sphinxsai.comnih.gov Supported gold nanoparticles (Au/TiO₂) represent a state-of-the-art heterogeneous catalyst, enabling the synthesis of 2-substituted benzimidazoles under mild, ambient conditions without the need for additives. mdpi.com The catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.com

Green chemistry approaches focus on replacing traditional, often hazardous, solvents and reagents. sphinxsai.com Syntheses have been developed using environmentally friendly solvents like ethanol or even water. sphinxsai.com Solvent-free "grindstone" chemistry or reactions on solid supports like silica (B1680970) gel offer further ecological advantages. mdpi.com Microwave irradiation is a key green technology that dramatically accelerates reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating. sphinxsai.comnih.gov

The sulfonamide linkage is generally formed by reacting the benzimidazole nitrogen with a sulfonyl chloride derivative. nih.govresearchgate.net While this is a robust reaction, green principles can be applied by optimizing solvent choice and energy input.

Catalytic System / ApproachKey FeaturesApplication
Lewis Acid Catalysis (e.g., Zn(OTf)₂, In(OTf)₃) Efficiently promotes condensation reactions.Synthesis of the benzimidazole ring from o-phenylenediamine and aldehydes/carboxylic acids. sphinxsai.comnih.gov
Supported Gold Nanoparticles (Au/TiO₂) Heterogeneous, reusable, operates under mild conditions.Selective synthesis of 2-substituted benzimidazoles. mdpi.com
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often higher yields.Accelerates the formation of the benzimidazole ring. nih.gov
Solvent-Free / Green Solvents Eliminates or reduces hazardous organic solvents (e.g., using water, ethanol, or no solvent).Overall synthesis of benzimidazole derivatives. sphinxsai.commdpi.com

Multi-step Synthetic Sequences for Complex Analogs of this compound

The creation of complex analogs of this compound requires well-designed multi-step synthetic sequences that allow for the precise installation of various functional groups. These routes often build the core scaffold first, followed by diversification.

One common strategy begins with the formation of a substituted benzimidazole, which is then coupled with a pre-functionalized benzene sulfonyl chloride. For example, a multi-step synthesis reported by Milite and coworkers for a related benzimidazole-sulfonyl hybrid involved the protection of aniline, followed by reaction with sulfonic acid to generate a sulfonyl chloride derivative. nih.gov This intermediate was then converted to a sulfonamide, followed by reduction of a nitro group to an amine, and finally, cyclization with an orthoester to construct the benzimidazole ring. nih.gov This sequence allows for variation in the amine used to form the sulfonamide and the orthoester used for cyclization, leading to a diverse library of analogs.

Another versatile approach involves synthesizing a core benzimidazole intermediate that can be functionalized in later steps. For instance, a key intermediate such as 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid can be prepared and subsequently reacted with a variety of aryl or alkyl acid chlorides. nih.gov This reaction typically forms a tertiary amide at the N-1 position of the benzimidazole ring, allowing for the introduction of diverse substituents at a late stage in the synthesis. nih.gov

"Click chemistry" provides a modern and highly efficient method for creating complex analogs. An azide-alkyne cycloaddition reaction can be used to link a benzimidazole scaffold functionalized with an alkyne to a sulfonyl-containing molecule bearing an azide (B81097) group. nih.gov This approach is known for its high yields, mild reaction conditions, and exceptional tolerance of other functional groups.

Synthetic SequenceKey StepsPurpose
Linear Synthesis with Late-Stage Cyclization 1. Aniline protection 2. Sulfonylation to form sulfonyl chloride 3. Sulfonamide formation 4. Nitro group reduction 5. Benzimidazole ring formation via cyclizationBuilds the molecule linearly, allowing for modifications at the sulfonamide and benzimidazole moieties. nih.gov
Convergent Synthesis via Core Intermediate 1. Synthesis of 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid 2. Activation of various carboxylic acids to acid chlorides 3. N-acylation of the benzimidazole ringAllows for rapid diversification by coupling a common advanced intermediate with a wide range of building blocks. nih.gov
Click Chemistry Approach 1. Synthesis of an alkyne-functionalized benzimidazole 2. Synthesis of a sulfonyl azide derivative 3. Copper-catalyzed azide-alkyne cycloadditionEfficiently and irreversibly links two complex fragments under mild conditions to form a triazole-linked analog. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 4 1h Benzimidazol 1 Ylsulfonyl Benzoic Acid Systems

Spectroscopic Methodologies for Comprehensive Structural Characterization

Spectroscopic techniques provide detailed information regarding the molecular structure, connectivity, and electronic environment of 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid in various states.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is crucial for unambiguous signal assignment and for probing the molecule's conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic rings and the acidic proton. The benzimidazole (B57391) ring protons typically appear as a complex multiplet system. The proton at the C2 position of the benzimidazole ring is anticipated to be the most deshielded among the heterocyclic protons. The four protons of the benzo group of the benzimidazole moiety would present as two distinct multiplets. The benzoic acid portion is expected to exhibit two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring, with chemical shifts influenced by the electron-withdrawing sulfonyl and carboxyl groups. The carboxylic acid proton itself would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the electronic environment of each carbon atom. The spectrum for this class of compounds would display signals for all unique carbons. researchgate.net The carbonyl carbon of the carboxylic acid is expected at the most downfield position (around 165-175 ppm). The quaternary carbons of the aromatic rings, including those attached to the sulfonyl group and the carboxyl group, as well as the junction carbons of the benzimidazole ring (C3a and C7a), can be identified. The presence of tautomerism in the benzimidazole ring can lead to averaged signals for C4/C7, C5/C6, and C3a/C7a, simplifying the spectrum. researchgate.netmdpi.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive assignments.

COSY: Establishes proton-proton coupling networks within the benzimidazole and benzoic acid rings.

HSQC: Correlates each proton signal with its directly attached carbon atom.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the benzimidazole moiety to the sulfonyl group and the sulfonyl group to the benzoic acid ring. For instance, correlations between the protons on the benzoic acid ring and the quaternary carbon attached to the sulfur atom would confirm the connectivity.

Conformational studies in N-sulfonylated systems can also be informed by NMR. The rotational barrier around the N-S bond can influence the magnetic environments of the nearby protons, and variable temperature NMR experiments could potentially reveal information about the conformational flexibility of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for related structural motifs.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)> 10 (broad s)165 - 175
Benzoic Acid Ring (CH)7.8 - 8.5 (2d)125 - 135
Benzimidazole Ring (C2-H)~8.0 - 8.5 (s)~140 - 145
Benzimidazole Ring (other CH)7.2 - 7.8 (m)110 - 130
Quaternary Carbons (Ar-C)-130 - 150

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed.

The fragmentation pattern in the mass spectrum provides valuable structural information. For benzimidazole derivatives, characteristic fragmentation pathways often involve the cleavage of the imidazole (B134444) ring. For the title compound, the fragmentation is expected to proceed through several key pathways:

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the cleavage of the C-S or N-S bonds, leading to the loss of sulfur dioxide (SO₂), resulting in a prominent fragment ion.

Benzimidazole Ring Fragmentation: The benzimidazole core can undergo cleavage, often involving the sequential loss of HCN molecules.

Cleavage of the N-S bond: Scission of the bond between the benzimidazole nitrogen and the sulfur atom would lead to the formation of benzimidazolyl and 4-carboxyphenylsulfonyl ions or radicals.

Decarboxylation: Loss of CO₂ from the benzoic acid moiety is another plausible fragmentation step, particularly after initial cleavages.

The analysis of these fragment ions allows for the step-by-step reconstruction of the molecule, confirming the identity and connectivity of the different structural units.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands This table is generated based on typical values for the specified functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C=O (Carboxylic Acid)Stretching1680-1710
S=O (Sulfonyl)Asymmetric & Symmetric Stretching1330-1370 and 1140-1180
C=N (Imidazole)Stretching~1620
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound, with its conjugated aromatic systems, is expected to show absorptions in the UV region. These absorptions correspond primarily to π → π* transitions within the benzimidazole and benzene rings. The presence of the sulfonyl group, which can act as an auxochrome, and the carboxyl group will influence the position (λ_max) and intensity of these absorption bands compared to the parent heterocycles. The electronic transitions are sensitive to solvent polarity, which can affect the energy levels of the ground and excited states.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal data on bond lengths, bond angles, and torsional angles.

Crystal Structure Analysis of this compound Derivatives

While the specific crystal structure for the title compound is not available, analysis of closely related derivatives, such as 4-((1H-benzimidazol-1-yl)methyl)benzoic acid, provides a strong basis for predicting its solid-state conformation. In such systems, the benzimidazole and benzene rings are typically not coplanar. The dihedral angle between the two rings is dictated by the geometry of the linking group. For the sulfonyl linker (-SO₂-), the tetrahedral geometry around the sulfur atom would enforce a significant twist between the planes of the benzimidazole and benzoic acid rings.

Key structural parameters that would be determined from an X-ray analysis include:

The precise bond lengths and angles of the sulfonyl group (S=O and N-S bonds).

The dihedral angle between the mean planes of the benzimidazole and benzoic acid rings.

The planarity of the benzimidazole moiety.

The conformation of the carboxylic acid group relative to the benzene ring.

Elucidation of Intermolecular Interactions and Packing Arrangements

The solid-state packing of this compound would be governed by a network of intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is highly probable that it would form strong O-H···O or O-H···N hydrogen bonds.

Likely intermolecular interactions include:

Hydrogen Bonding: The most prominent interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common motif for carboxylic acids in the solid state. Alternatively, hydrogen bonds could form between the carboxylic acid proton and the unprotonated nitrogen (N3) of the benzimidazole ring of a neighboring molecule.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and the sulfonyl or carboxyl oxygen acceptors, are also likely to play a role in the crystal packing.

These combined interactions would dictate the formation of one-, two-, or three-dimensional supramolecular architectures in the crystal.

Chromatographic and Purity Assessment Techniques in Research

The rigorous assessment of purity is a cornerstone of chemical research and development, ensuring the identity and quality of a synthesized compound. For this compound and related systems, chromatographic techniques are indispensable tools for both purification and purity verification. High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent method, offering high resolution, sensitivity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of benzimidazole derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. For compounds like this compound, the polarity of the molecule, influenced by the benzoic acid and benzimidazole sulfonyl moieties, dictates its retention characteristics.

Researchers studying the chromatographic behavior of benzimidazole derivatives often explore various stationary phases, such as hypercrosslinked polystyrene, in addition to conventional chemically modified silica (B1680970) gels. researchgate.net The choice of mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. researchgate.net The pH of the mobile phase can also be adjusted to control the ionization state of acidic or basic functional groups, thereby influencing retention times.

Thin-Layer Chromatography (TLC) is another valuable technique, often used for rapid reaction monitoring and preliminary purity checks due to its simplicity and cost-effectiveness. ijcrt.org It operates on the same principles of separation as column chromatography, utilizing a stationary phase (commonly silica gel) on a flat plate and a solvent system as the mobile phase. ijcrt.org The separation of components is visualized as spots on the plate, and their retention factors (Rf values) can be calculated. For benzimidazole synthesis, TLC helps in determining the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. ijcrt.org

The table below illustrates typical chromatographic systems that have been employed for the analysis of various benzimidazole derivatives, providing a reference for potential starting conditions for the analysis of this compound.

Table 1: Illustrative HPLC Conditions for Benzimidazole Derivative Analysis

Parameter Condition 1 Condition 2
Stationary Phase Hypercrosslinked Polystyrene researchgate.net Octadecyl Silica Gel (C18) researchgate.net
Mobile Phase Water-Acetonitrile or Water-Methanol researchgate.net Not Specified
Detection UV Spectroscopy Not Specified

| Analyte Type | General Benzimidazole Derivatives researchgate.net | General Benzimidazole Derivatives researchgate.net |

Purity assessment is intrinsically linked to these chromatographic methods. An HPLC chromatogram of a pure compound should ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities, which could be unreacted starting materials, by-products, or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. For instance, purity can be expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

For chiral benzimidazole derivatives, specialized chromatographic techniques are required to separate enantiomers. Electrokinetic chromatography using sulfated cyclodextrins as chiral selectors has proven effective for resolving enantiomers of certain benzimidazole compounds. nih.gov This method is crucial for determining the enantiomeric purity of chiral molecules.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile

Computational Chemistry and Molecular Modeling in the Investigation of 4 1h Benzimidazol 1 Ylsulfonyl Benzoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a molecule to determine its electronic structure and other related properties. For benzimidazole (B57391) derivatives, DFT has been widely used to understand their reactivity and spectroscopic characteristics.

DFT studies would be employed to optimize the geometry of 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid, determining its most stable three-dimensional conformation. From this optimized structure, key electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap4.7 eVChemical stability and reactivity
Dipole Moment3.2 DMolecular polarity

DFT calculations are also a powerful tool for simulating spectroscopic data, which can then be compared with experimental results for validation. Theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible electronic absorption spectra would be calculated for this compound.

The simulated vibrational spectra help in the assignment of experimental peaks to specific molecular vibrations. Similarly, calculated ¹H and ¹³C NMR chemical shifts, when compared to experimental data, can confirm the molecular structure. The simulation of the UV-Visible spectrum, based on time-dependent DFT (TD-DFT), provides information about the electronic transitions within the molecule, helping to understand its photophysical properties.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.

For this compound, molecular docking studies would be performed against a panel of known biological targets to predict its binding affinity and identify potential protein targets. Benzimidazole derivatives have been shown to interact with a variety of targets, including kinases, polymerases, and other enzymes. The docking process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring these poses based on a scoring function, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction.

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. Analysis of the best-docked poses would reveal the binding mode of this compound within the receptor's active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues. Understanding these interactions is crucial for explaining the molecule's mechanism of action and for guiding further structural modifications to improve potency and selectivity.

Table 2: Illustrative Molecular Docking Results (Note: This table is a hypothetical representation of potential findings.)

Protein TargetDocking Score (kcal/mol)Key Interacting Residues
Protein Kinase A-8.5Lys72, Glu91, Leu173
Cyclooxygenase-2-9.2Arg120, Tyr355, Ser530
DNA Gyrase-7.9Asp73, Gly77, Thr165

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

The simulation would track the movements of every atom in the system over a period of nanoseconds, providing a detailed view of the conformational changes and fluctuations of both the ligand and the protein. Analysis of the MD trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would help to confirm the stability of the ligand in the binding pocket and identify the key residues that are most important for the interaction. This dynamic perspective provides a more realistic understanding of the molecular recognition process.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Both SBDD and LBDD are pivotal in the design of novel derivatives of this compound with enhanced activity and selectivity. SBDD relies on the known three-dimensional structure of the biological target to design molecules that can bind with high affinity and specificity. In contrast, LBDD is employed when the structure of the target is unknown and utilizes the information from a set of known active and inactive molecules to develop a model that predicts the activity of new compounds.

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) responsible for a molecule's biological activity. For a compound like this compound, a pharmacophore model can be generated based on its structure and the structures of other known active molecules targeting a specific receptor.

While specific pharmacophore models for this compound are not publicly available, studies on related benzimidazole derivatives illustrate the approach. For instance, a pharmacophore model for a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR) was developed, highlighting key features for activity. dovepress.comnih.govnih.govnih.gov Such a model typically consists of features like hydrophobic groups, hydrogen bond acceptors, and aromatic rings, arranged in a specific spatial orientation.

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. This process can identify structurally diverse molecules with a high probability of being active, which can then be prioritized for experimental testing. Virtual screening of benzimidazole scaffolds has been successfully employed to identify potential inhibitors for various targets, including 5-lipoxygenase-activating protein (FLAP) and matrix metalloproteinase-2 (MMP-2). nih.govnih.gov

A hypothetical pharmacophore model for this compound could include the following features:

Feature TypeLocation on the Molecule
Aromatic RingBenzimidazole ring
Aromatic RingBenzoic acid ring
Hydrogen Bond AcceptorSulfonyl group oxygens
Hydrogen Bond Donor/AcceptorCarboxylic acid group
Hydrophobic RegionBenzene (B151609) ring of the benzimidazole

This model could then be used to screen databases for compounds with similar 3D arrangements of these features, potentially leading to the discovery of new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model can be developed to predict the activity of newly designed molecules and to understand the structural features that are important for their biological effects.

A study on a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids, which are structurally related to the compound of interest, demonstrated the utility of QSAR in understanding their antimicrobial activity. nih.govnih.gov In this study, various molecular descriptors were calculated, including topological, electronic, and physicochemical parameters. The developed multi-target QSAR model indicated the importance of the Balaban index (a topological descriptor), the energy of the lowest unoccupied molecular orbital (LUMO), and the valence second-order molecular connectivity index in describing the antimicrobial activity. nih.gov

For a QSAR study of this compound derivatives, a similar approach could be taken. A dataset of compounds with varying substituents on the benzimidazole or benzoic acid rings would be synthesized and their biological activities determined. Then, a variety of molecular descriptors would be calculated for each compound.

Table of Potential QSAR Descriptors and Their Significance:

Descriptor TypeExample DescriptorPotential Significance for Activity
Topological Balaban Index (J)Describes the branching and shape of the molecule.
Molecular Connectivity IndicesRelate to the degree of branching and connectivity of atoms.
Electronic HOMO/LUMO EnergyRelate to the molecule's ability to donate or accept electrons.
Dipole MomentInfluences interactions with polar environments in the binding site.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity, affecting membrane permeability.
Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Topological Polar Surface Area (TPSA)Predicts the molecule's ability to permeate cell membranes.

By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR model can be built that correlates these descriptors with the observed biological activity. Such a model provides valuable insights into the structure-activity relationships and guides the design of more potent compounds.

In Silico Prediction of Pharmacokinetic Parameters for Lead Optimization

In silico prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical component of modern drug discovery. nih.gov Early assessment of these properties can help to identify and address potential liabilities, reducing the likelihood of late-stage failures in clinical trials. For this compound and its derivatives, various computational tools can be used to predict key pharmacokinetic parameters.

The pharmacokinetic properties of benzimidazole derivatives can be complex, often characterized by multicompartment models and significant first-pass metabolism in the liver. nih.gov In silico models can provide valuable initial assessments of these properties.

Table of Predicted Pharmacokinetic Parameters and Their Importance:

ParameterDescriptionImportance in Drug Development
Absorption
Gastrointestinal (GI) AbsorptionThe extent to which the compound is absorbed from the gut.High GI absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) PermeabilityThe ability of the compound to cross into the central nervous system.Important for drugs targeting the brain; avoidance is necessary for peripherally acting drugs.
Distribution
Plasma Protein Binding (PPB)The extent to which the compound binds to proteins in the blood.High PPB can limit the amount of free drug available to exert its effect.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Metabolism
Cytochrome P450 (CYP) InhibitionThe potential of the compound to inhibit major drug-metabolizing enzymes.Inhibition of CYPs can lead to drug-drug interactions.
Metabolic StabilityThe susceptibility of the compound to metabolism by liver enzymes.Low stability can lead to rapid clearance and a short duration of action.
Excretion
Renal ClearanceThe rate at which the drug is cleared from the body by the kidneys.A major route of elimination for many drugs.

Several computational models and software platforms are available to predict these parameters based on the chemical structure of the compound. For instance, in silico studies on other benzimidazole derivatives have successfully predicted their ADME profiles, guiding the selection of compounds with more favorable pharmacokinetic properties for further development. nih.govresearchgate.netrsc.orgjaptronline.com By applying these predictive models to this compound, researchers can proactively optimize its structure to improve its drug-like properties.

Biological Activities and Preclinical Investigations of 4 1h Benzimidazol 1 Ylsulfonyl Benzoic Acid Derivatives

Antimicrobial Research Focus

Derivatives of the 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid scaffold have been the subject of numerous antimicrobial investigations. These studies have explored their efficacy against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., S. aureus, S. pneumonia, B. subtilis)

Research has indicated that certain derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a structurally similar compound, exhibit moderate antibacterial activity against Gram-positive bacteria. For instance, one study reported that a specific derivative, referred to as compound 4, demonstrated a minimum inhibitory concentration (MIC) value of 125 µg/mL against both Staphylococcus aureus (ATCC 6538) and Bacillus subtilis (ATCC 6683). mdpi.com This same compound also produced zones of inhibition of 8 mm and 9 mm against S. aureus and B. subtilis, respectively. mdpi.com Other related pyrazole (B372694) derivatives have shown even more potent activity, with some compounds inhibiting the growth of S. aureus and B. subtilis at MIC values as low as 0.78 µg/mL and 1.56 µg/mL, respectively. mdpi.comnih.gov

Interactive Data Table: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

Compound Derivative Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Derivative 4 S. aureus ATCC 6538 125 mdpi.com 8 mdpi.com
Derivative 4 B. subtilis ATCC 6683 125 mdpi.com 9 mdpi.com
Pyrazole Derivative 8 S. aureus 0.78 mdpi.com Not Reported

Activity Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa, H. pylori)

The efficacy of these derivatives against Gram-negative bacteria appears to be more varied. One study found that a particular imidazole (B134444) derivative was resistant to E. coli. researchgate.net However, other research has shown that certain benzimidazole (B57391) derivatives can exhibit significant antibacterial activity against Gram-negative strains. For example, some derivatives have demonstrated potent activity against P. aeruginosa with MIC values as low as 25 µg/mL. nih.gov Furthermore, specific benzimidazole derivatives have been identified as promising agents against Helicobacter pylori, a key bacterium implicated in gastric ulcers and cancer. nih.gov

Antifungal Properties (e.g., C. albicans)

Several studies have highlighted the antifungal potential of benzimidazole derivatives against Candida albicans. For instance, a 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, designated as compound 6a, produced an 8 mm zone of growth inhibition against C. albicans. mdpi.com Other research has identified benzimidazole-1,3,4-oxadiazole compounds with potent antifungal activity, with some derivatives showing MIC50 values as low as 1.95 µg/mL against C. albicans, comparable to the standard drug Amphotericin B. nih.gov

Interactive Data Table: Antifungal Activity of this compound Derivatives

Compound Derivative Fungal Strain MIC (µg/mL) Zone of Inhibition (mm)
Derivative 6a C. albicans Not Reported 8 mdpi.com
Benzimidazole-oxadiazole 4h C. albicans 1.95 (MIC50) nih.gov Not Reported

Mechanisms of Antimicrobial Action at the Cellular Level

The precise mechanisms of antimicrobial action for this compound derivatives are not yet fully elucidated. However, research on the broader benzimidazole class of compounds suggests several potential targets. One proposed mechanism involves the inhibition of essential enzymes in microbial cells. nih.gov For instance, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov In bacteria, it is hypothesized that these compounds may interfere with metabolic pathways crucial for survival. The sulfonyl group, in particular, may act as a bioisostere of a carboxylate or phosphate (B84403) group, thereby inhibiting enzymes that recognize these functionalities. mdpi.com

Anticancer and Antiproliferative Activity Studies

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have typically involved in vitro screening against various cancer cell lines to assess their cytotoxic and antiproliferative effects.

Evaluation in Cancer Cell Lines (e.g., MCF-7, K562S, K562R)

The human breast adenocarcinoma cell line, MCF-7, has been a common model for evaluating the anticancer potential of benzimidazole derivatives. Studies have reported that certain benzimidazole compounds exhibit significant cytotoxic effects against MCF-7 cells, with some derivatives showing IC50 values as low as 8.86 ± 1.10 µg/mL. nih.gov

Investigations into the effects of these compounds on chronic myeloid leukemia have utilized both imatinib-sensitive (K562S) and imatinib-resistant (K562R) cell lines. Research has shown that some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives can trigger cytotoxicity in both K562S and K562R cells, suggesting their potential to overcome drug resistance. nih.gov Other studies on different quinoline (B57606) derivatives have also demonstrated potent activity against K-562 cells, with reported IC50 values as low as 0.33 µM. researchgate.net

Interactive Data Table: Anticancer Activity of Benzimidazole Derivatives

Compound Derivative Cancer Cell Line IC50 (µg/mL)
Benzimidazole 4 MCF-7 8.86 ± 1.10 nih.gov
Quinoline Derivative 12 K-562 0.33 µM researchgate.net

Histone Deacetylase (HDAC) Inhibition Profiles and Selectivity

Derivatives of benzimidazole have been identified as promising inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. Structurally related compounds to this compound have demonstrated notable HDAC inhibitory activity.

For instance, a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, which share a similar sulfonamide linkage, have been investigated for their HDAC inhibition profiles. researchgate.net These compounds exhibited selective inhibition of HDAC6 over HDAC1. researchgate.net The selectivity for HDAC6 is a significant finding, as this isoform is primarily cytosolic and involved in processes such as microtubule dynamics and protein degradation, making it an attractive target for cancer therapy with potentially fewer side effects than non-selective HDAC inhibitors.

The inhibitory concentrations (IC50) for these derivatives were found to be in the micromolar range, indicating potent enzymatic inhibition. Specifically, the IC50 values for HDAC6 inhibition ranged from 0.1 to 1.0 μM, while the IC50 values for HDAC1 were significantly higher, ranging from 0.9 to 6 μM, confirming their selectivity for HDAC6. researchgate.net Molecular modeling studies have suggested that the higher interaction energy of these compounds with HDAC6 compared to HDAC1 provides a structural basis for this observed selectivity. researchgate.net

Table 1: HDAC Inhibition Profile of 2-Benzazolyl-4-Piperazin-1-ylsulfonylbenzenecarbohydroxamic Acid Derivatives

CompoundHDAC6 IC50 (μM)HDAC1 IC50 (μM)
9a0.1 - 1.00.9 - 6
9b0.1 - 1.00.9 - 6
9c0.1 - 1.00.9 - 6
9d0.1 - 1.00.9 - 6

Kinase Inhibition Studies

The benzimidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are critical for controlling cell signaling pathways often hijacked in cancer. mdpi.com Derivatives of 4-(1H-benzimidazol-1-yl) have shown potent inhibitory activity against various kinases.

A study on a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives revealed their efficacy as V600E-mutated BRAF (V600EBRAF) inhibitors. nih.gov The V600E mutation in the BRAF gene is a common driver of various cancers. Several of these derivatives exhibited strong inhibitory activity, with the most potent compound, 12l, demonstrating an IC50 value of 0.49 μM against V600EBRAF. nih.gov These compounds showed selectivity for the mutated BRAF over wild-type BRAF and CRAF, which is a desirable characteristic for targeted cancer therapies. nih.gov

Furthermore, other benzimidazole derivatives have been identified as multi-kinase inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com For example, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides have demonstrated excellent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range (7.82 to 21.48 μM). mdpi.com

Table 2: Kinase Inhibition Profile of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Linked Sulfonamide Derivatives against V600EBRAF

CompoundV600EBRAF IC50 (μM)
12e0.62
12i0.53
12l0.49

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Research on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives has shown that these compounds can trigger cytotoxicity and activate caspase-3/7, which are key executioner caspases in the apoptotic pathway, in both imatinib-sensitive and -resistant chronic myeloid leukemia (CML) cells. nih.gov

Furthermore, studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their ability to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. nih.govmdpi.com These compounds were found to effectively inhibit EGFR kinase, leading to cell cycle arrest and subsequent apoptosis. nih.govmdpi.com The induction of apoptosis is a critical endpoint for anticancer therapies, as it leads to the safe and effective elimination of cancer cells.

Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.netnih.gov P-gp actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov

Promisingly, derivatives of 4-(1H-benzimidazol-1-yl) have been shown to overcome drug resistance. Specifically, 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been found to overcome imatinib (B729) resistance in CML cells not only by inducing apoptosis but also by reducing the activity of P-glycoprotein. nih.gov Rhodamine 123 (Rho-123) staining assays, a common method to assess P-gp function, indicated that these compounds inhibited the efflux activity of P-gp in imatinib-resistant cells. nih.gov This dual mechanism of action—inducing cell death and inhibiting a key resistance mechanism—makes these compounds particularly valuable for further development in the context of resistant cancers.

Anti-inflammatory Property Investigations

In addition to their anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory potential. The benzimidazole scaffold is recognized for its role in the development of agents that can modulate inflammatory responses. nih.gov

Modulation of Inflammatory Pathways and Mediators

Benzimidazole-based compounds have been shown to exert their anti-inflammatory effects by targeting key enzymes and signaling pathways involved in inflammation. nih.gov A primary mechanism is the inhibition of cyclooxygenases (COX), enzymes responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov

Furthermore, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov One particular compound from this series exhibited IC50 values of 0.86 μM for NO production and 1.87 μM for TNF-α production. nih.gov Other studies on benzimidazole derivatives have shown their ability to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) in mouse macrophages.

The anti-inflammatory effects of some benzoxazolone derivatives, which are structurally related to benzimidazoles, have been linked to the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway. nih.gov This suggests that benzimidazole derivatives may also modulate these critical inflammatory signaling cascades.

Interaction with Specific Receptors and Enzymes Involved in Inflammation

The anti-inflammatory actions of benzimidazole derivatives extend beyond COX inhibition to interactions with a variety of other molecular targets. nih.govmdpi.com These include transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, and bradykinin (B550075) receptors, all of which play roles in pain and inflammation. nih.govmdpi.com

Additionally, these compounds can interact with 5-lipoxygenase (5-LOX) activating protein, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.gov The ability to interact with multiple targets in the inflammatory cascade highlights the potential of benzimidazole derivatives as broad-spectrum anti-inflammatory agents.

Neuropharmacological and Anti-Alzheimer's Disease Research

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and a decline in neuronal function, leading to cognitive impairment. figshare.comresearchgate.net Research into benzimidazole derivatives has shown potential for addressing key pathological features of this disease. nih.gov

One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. researchgate.net Various benzimidazole derivatives have been investigated as AChE inhibitors. biointerfaceresearch.comnih.gov For instance, the synthesized derivative 4-chloro-3-(2-phenyl-1H-benzimidazole-1-sulfonyl) benzoic acid (CB) was evaluated for its anti-Alzheimer's activity and demonstrated acetylcholinesterase inhibition in in vitro assays. figshare.comresearchgate.net Studies on other related benzimidazole structures have also shown strong AChE inhibition effects, with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.net The inhibitory mechanism often involves the interaction of the benzimidazole scaffold with key amino acid residues within the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzimidazole Derivatives

CompoundTarget EnzymeIC₅₀ Value (µM)Source
4-chloro-3-(2-phenyl-1H-benzimidazole-1-sulfonyl) benzoic acid (CB)Acetylcholinesterase (AChE)Data not specified figshare.com, researchgate.net
Benzimidazole acetamide (B32628) derivative 9aAcetylcholinesterase (AChE)0.936 researchgate.net
Benzimidazole acetamide derivative 9bAcetylcholinesterase (AChE)17.07 researchgate.net
Benzimidazole-hydrazone derivativesAcetylcholinesterase (AChE)11.8 - 61.8 biointerfaceresearch.com

The aggregation of amyloid-beta (Aβ) peptides into plaques is a central event in the pathology of Alzheimer's disease. figshare.com The compound 4-chloro-3-(2-phenyl-1H-benzimidazole-1-sulfonyl) benzoic acid (CB) has been shown to promote the disaggregation of amyloid-beta. figshare.comresearchgate.net This activity suggests that derivatives of this compound could play a role in reducing the Aβ plaque burden in the brain, a key therapeutic goal in Alzheimer's research. figshare.com

Antileishmanial Activity Assessment

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. nih.gov The search for new, effective, and safer treatments is ongoing due to issues with current therapies. nih.gov Benzimidazole derivatives have been extensively investigated for their antiprotozoal activities. researchgate.netnih.govbanglajol.info

Studies on structurally related compounds have shown promising results. For example, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated significant activity against both Leishmania infantum and Leishmania amazonensis. nih.gov Specifically, compound 3b from this series showed an IC₅₀ value of 0.070 mM against L. infantum, comparable to the reference drug pentamidine. nih.gov Other research has confirmed the potential of various benzimidazole-based molecules to inhibit the growth of Leishmania major promastigotes in vitro. nih.gov The mechanism of action for some benzimidazole derivatives may involve the inhibition of parasite-specific enzymes like pteridine (B1203161) reductase 1 (PTR1). nih.gov

Table 2: Antileishmanial Activity of Selected Benzimidazole-Related Derivatives

Compound Series/DerivativeTarget OrganismIC₅₀ Value (mM)Source
4-(1H-Pyrazol-1-yl)benzenesulfonamide (3b)Leishmania infantum0.070 nih.gov
4-(1H-Pyrazol-1-yl)benzenesulfonamide (3b)Leishmania amazonensis0.059 nih.gov
4-(1H-Pyrazol-1-yl)benzenesulfonamide (3e)Leishmania amazonensis0.065 nih.gov
Pentamidine (Reference Drug)Leishmania infantum0.062 nih.gov

Investigation of Other Enzyme Inhibitory Activities (e.g., Carbonic Anhydrase)

Benzimidazole-sulfonyl scaffolds are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes. nih.govresearchgate.net Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.gov

Derivatives incorporating the benzenesulfonamide (B165840) moiety have been extensively studied for their inhibitory action against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov For example, a series of quinazoline-linked benzenesulfonamide derivatives showed potent inhibition, with some compounds displaying Kᵢ values in the low nanomolar range against hCA II, IX, and XII, often exceeding the activity of the standard inhibitor acetazolamide. mdpi.com The sulfonamide group is key to this activity, anchoring the inhibitor to the zinc ion in the enzyme's active site. nih.gov

Table 3: Carbonic Anhydrase (CA) Inhibitory Activity of Selected Sulfonamide Derivatives

Compound SeriesTarget IsoformInhibition Constant (Kᵢ) RangeSource
Quinazoline-linked benzenesulfonamideshCA I52.8–635.4 nM mdpi.com
Quinazoline-linked benzenesulfonamideshCA II10.8–52.6 nM mdpi.com
Quinazoline-linked benzenesulfonamideshCA IX14.7–68.7 nM mdpi.com
Quinazoline-linked benzenesulfonamideshCA XII7.4–61.4 nM mdpi.com
Acetazolamide (Reference Drug)hCA I250.0 nM mdpi.com
Acetazolamide (Reference Drug)hCA II12.0 nM mdpi.com

In Vitro and In Vivo Preclinical Models for Efficacy Assessment (excluding human trials)

The preclinical evaluation of this compound derivatives involves a range of in vitro and in vivo models to assess their therapeutic potential.

In Vitro Models: These laboratory-based assays are the first step in efficacy assessment. For anti-Alzheimer's activity, this includes enzyme inhibition assays to measure the inhibition of AChE. figshare.comresearchgate.net Antiprotozoal efficacy is determined by testing compounds against parasite cultures, such as Leishmania major promastigotes, to determine the half-maximal inhibitory concentration (IC₅₀). nih.gov Cytotoxicity is often concurrently assessed against mammalian cell lines, like L929 mouse fibroblasts, to establish a selectivity index. nih.gov Anticancer and anti-inflammatory activities are also initially screened using in vitro models, such as cell viability assays on cancer cell lines (e.g., HeLa, A549) and protein denaturation assays, respectively. acu.edu.in

In Vivo Models: Compounds that show promise in vitro are advanced to animal models. For assessing anti-Alzheimer's potential, rodent models are commonly used. Behavioral tests like the Morris water maze and the Y-maze test are employed to evaluate improvements in learning and memory in rats with induced dementia. figshare.comresearchgate.net Following behavioral testing, histopathological and immunohistochemical analyses of brain tissues (cortex and hippocampus) are conducted to observe changes in cellular architecture and the expression of inflammatory markers. figshare.comresearchgate.net For anti-inflammatory activity, models such as carrageenan-induced paw edema in rats are utilized to measure the reduction in inflammation. acu.edu.in

Mechanistic Insights and Molecular Target Elucidation for 4 1h Benzimidazol 1 Ylsulfonyl Benzoic Acid Analogs

Structure Activity Relationship Sar Analysis of 4 1h Benzimidazol 1 Ylsulfonyl Benzoic Acid Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Ring System (N1, C2, C5, C6 positions)

The benzimidazole nucleus is a versatile scaffold, and substitutions at its various positions can significantly modulate the biological activity of the parent compound. nih.govnih.gov SAR studies have indicated that modifications at the N1, C2, C5, and C6 positions are particularly influential in determining the therapeutic potential of benzimidazole derivatives. nih.govnih.govresearchgate.net

C2 Position: The C2 position is one of the most frequently modified sites in the development of benzimidazole-based therapeutic agents. The introduction of different functional groups at this position can lead to a wide range of biological activities. Studies have shown that replacing an amino group with a methylene (B1212753) group at C2 can significantly reduce anti-inflammatory effects, highlighting the importance of a guanidine-like feature for that specific activity. nih.gov In other contexts, such as antiviral agents, substituents at the C2 position are modified to enhance binding to viral enzymes like polymerases or proteases. The length of a linker connecting a carboxylic acid to the C2 position has also been shown to be critical, with activity being inversely related to the linker's length. nih.gov

C5 and C6 Positions: The C5 and C6 positions on the benzene (B151609) portion of the benzimidazole ring are also key sites for modification. The electronic properties of substituents at these positions can drastically alter a compound's activity. For example, the introduction of electron-withdrawing groups at the C5 position has been shown to cause a loss of anti-inflammatory activity. nih.gov In contrast, specific substitutions can confer high potency for other targets; a nitrile group at the C6 position resulted in a potent inhibitor of Janus kinase 3 (JAK3). nih.gov Furthermore, the presence of a 5-carboxamide, sulfamoyl, or sulfonyl group can be critical for activity at cannabinoid receptors. nih.govnih.gov

The following table summarizes the observed impact of various substitutions on the benzimidazole ring:

PositionSubstituent TypeObserved Effect on Bioactivity
N1 Benzyl groupEnhanced anti-inflammatory action. nih.gov
Bulky aromatic groupsReduced anti-inflammatory activity. nih.gov
C2 Methylene (replacing amino)Significant reduction in anti-inflammatory activity. nih.gov
Carboxylic acid (via linker)Activity is inversely related to linker length. nih.gov
Electron-donating groupsCan enhance interactions with viral enzymes.
C5 Electron-withdrawing groupsLoss of anti-inflammatory activity. nih.gov
Sulfamoyl/Sulfonyl groupImportant for cannabinoid receptor antagonism. nih.govnih.gov
C6 Nitrile groupPotent inhibition of Janus kinase 3 (JAK3). nih.gov

Influence of Modifications to the Sulfonyl Linkage on Bioactivity

The sulfonyl group (-SO2-) is a critical linker in the 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid scaffold. It is not merely a spacer but an important functional group that influences the molecule's physicochemical properties and its interactions with biological targets. The sulfonyl group is structurally stable and possesses two hydrogen-bond accepting oxygen atoms, which can enhance binding affinity with target proteins. sioc-journal.cn

Modifying this linkage can involve replacing the sulfonyl group with one of its bioisosteres. Bioisosteres are functional groups with similar physical or chemical properties that can produce comparable biological effects. acs.org The strategic application of bioisosterism can address issues related to potency, selectivity, or pharmacokinetics. acs.org

Common bioisosteres for the sulfonamide or sulfonyl group include:

Sulfoximines and Sulfonimidamides: These are aza-analogs of sulfones and sulfonamides, respectively, that are gaining popularity in drug design. acs.org They can offer different three-dimensional geometries and hydrogen bonding patterns compared to the parent sulfonyl group, potentially leading to improved target engagement or altered physical properties.

Carbonyl or Carboxyl Groups: Structurally, the sulfonyl group shares similarities in size and charge distribution with carbonyl and carboxyl groups, allowing it to act as a bioisostere for these functionalities in certain contexts. sioc-journal.cn

Introducing a sulfonyl group can also increase the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolism. sioc-journal.cn Furthermore, as a polar group, it can modulate the solubility and acid-base properties of the entire molecule, which is crucial for its pharmacokinetic profile. sioc-journal.cn

Role of the Benzoic Acid Moiety and its Substituents (e.g., position of carboxylate, acid isosteres)

The benzoic acid moiety is a common scaffold in molecules designed for therapeutic use. nih.govresearchgate.net Its carboxylic acid group is often a key pharmacophoric feature, crucial for forming strong electrostatic interactions and hydrogen bonds with biological targets. nih.gov However, the presence of a carboxylic acid can also lead to poor membrane permeability and rapid metabolism (e.g., glucuronidation), which can limit oral bioavailability. nih.gov

To overcome these limitations while retaining the necessary binding interactions, medicinal chemists frequently replace the carboxylic acid with a suitable bioisostere. nih.gov The choice of isostere can fine-tune the acidity (pKa) and physicochemical properties of the derivative.

Key carboxylic acid bioisosteres include:

Tetrazoles: Tetrazole is a widely used acidic bioisostere for carboxylic acid. It is metabolically more stable and its lower pKa can ensure it is ionized at physiological pH, maintaining the potential for ionic interactions.

Acyl Sulfonamides: These groups can mimic the acidity of carboxylic acids more closely than simple sulfonamides (pKa ~9-10) and can establish similar hydrogen bonding patterns. drughunter.com

Hydroxamic Acids and Other Acidic Heterocycles: Various other functional groups and heterocyclic rings can serve as carboxylic acid surrogates, each offering a unique profile of acidity, lipophilicity, and metabolic stability.

The position of the carboxylate on the benzene ring is also critical for defining the spatial relationship between this key interaction group and other parts of the molecule, thereby affecting its ability to fit into a specific binding pocket. Shifting the carboxylate from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly alter the molecule's geometry and its interaction profile with a target protein.

Systematic Variation of Linker Regions and Bridging Groups

The connection between the core pharmacophoric elements of a drug molecule is as important as the elements themselves. Varying the length, rigidity, and chemical nature of linker regions and bridging groups can modulate a compound's conformational dynamics and its ability to adopt the optimal orientation for target binding.

In the context of benzimidazole derivatives, studies have shown that linker length can be a determining factor for biological activity. For example, the anti-inflammatory activity of certain 1,2,6-trisubstituted benzimidazoles was found to be inversely proportional to the length of the linker separating the C2 position from a carboxyl group. nih.gov This suggests that a specific, shorter distance is required for effective interaction with the target.

Similarly, in a series of benzamide (B126) derivatives designed as antimicrobial agents, modifying the linker length from a methylenoxy to an ethylenoxy chain maintained comparable biological activity, indicating that some flexibility in linker length is tolerated for that specific target. mdpi.com The introduction of different types of linkers, such as amides or aromatic heterocycles, can also improve ligand affinity by establishing additional interactions within the binding site. mdpi.com

Stereochemical Considerations and Enantiomeric Potency Differences

Chirality is a fundamental aspect of drug design, as biological systems are inherently chiral. nih.govijirset.com When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit significant differences in their potency, pharmacology, and toxicology because they interact differently with chiral biological targets like enzymes and receptors. nih.gov

Although the parent this compound is achiral, the introduction of a chiral center through substitution on any of its three moieties would result in enantiomers. It is highly probable that these enantiomers would display different levels of biological activity. nih.gov

This principle has been demonstrated in related benzimidazole derivatives.

In one study of Lck kinase inhibitors, the S,S enantiomers of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines were found to be more potent than their racemic forms. nih.gov

For the anthelmintic benzimidazole sulfoxide (B87167), ricobendazole, the (R)-enantiomer exhibits higher antiparasitic activity than the (S)-enantiomer. nih.gov

Therefore, if a chiral center is introduced during the optimization of this scaffold, it is essential to separate and evaluate the individual enantiomers, as one may be significantly more potent (the eutomer) or have a better safety profile than the other (the distomer).

Identification of Key Pharmacophoric Features for Desired Biological Profiles

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. dergipark.org.tr Based on the SAR analysis of this compound derivatives, a general pharmacophore can be proposed.

The key pharmacophoric features include:

Aromatic/Hydrophobic Regions: The benzimidazole and benzoic acid rings provide two key aromatic regions. These are crucial for establishing hydrophobic and π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. Pharmacophore models for other benzimidazole series have identified aromatic rings and hydrophobic features as essential. nih.gov

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. The nitrogen atoms of the benzimidazole ring can also act as hydrogen bond acceptors. These features are critical for anchoring the molecule in the correct orientation within the binding site. sioc-journal.cn

Hydrogen Bond Donor: The N-H group on the imidazole (B134444) portion of the benzimidazole ring acts as a hydrogen bond donor. researchgate.net

Anionic/Hydrogen Bond-Donating Center: The carboxylic acid group of the benzoic acid moiety provides a key interaction point. At physiological pH, it is typically deprotonated to a carboxylate, which can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008). It can also act as a hydrogen bond acceptor. nih.gov

The precise spatial arrangement of these features—the two aromatic rings, the sulfonyl H-bond acceptors, and the acidic group—defines the pharmacophore. The SAR data indicates that modifications to any part of the scaffold can alter this arrangement or the nature of the interactions, thereby modulating the biological activity.

Future Research Directions and Translational Potential for 4 1h Benzimidazol 1 Ylsulfonyl Benzoic Acid Derivatives

Rational Design of Novel Analogs with Enhanced Potency and Selectivity

The rational design of new analogs based on the 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid scaffold is a critical step toward developing compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity. researchgate.net

Key strategies for rational design will involve:

Modification of the Benzimidazole (B57391) Core: SAR analyses of various benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions can dramatically influence anti-inflammatory, antimicrobial, and anticancer activities. nih.gov For instance, the introduction of electron-withdrawing groups has been shown to enhance antibacterial properties. researchgate.net Future design could explore a range of substituents, from simple alkyl and halogen groups to more complex heterocyclic rings, to probe the effects on target binding and potency.

Alterations to the Benzoic Acid Moiety: The carboxylic acid group can be esterified, converted to an amide, or replaced with bioisosteres like tetrazoles to modulate pharmacokinetic properties such as cell permeability and metabolic stability. These changes can also influence how the molecule interacts with its biological target.

Varying the Linker and Substituents: The sulfonyl linker itself can be modified, though the core sulfonamide group is often crucial for activity. More commonly, the relative positions of the substituents on the phenyl rings can be altered to optimize the geometry for target engagement.

The following table summarizes established SAR findings for benzimidazole derivatives, which can guide the rational design of novel this compound analogs.

Position of SubstitutionType of SubstituentResulting Influence on Biological Activity
C2 of Benzimidazole Aromatic/Heterocyclic RingsOften crucial for defining the type of activity (e.g., anti-inflammatory, anticancer). nih.gov
Guanidine-like moieties (e.g., -NH-cyclohexyl)Can impart significant anti-inflammatory properties. nih.gov
N1 of Benzimidazole Benzyl or other bulky groupsCan influence antagonist activity at specific receptors. nih.gov
C5/C6 of Benzimidazole Electron-withdrawing groups (-Cl, -NO2)May enhance antimicrobial and anticancer activity. researchgate.net
Carboxamide or sulfonyl groupsCan confer antagonism of cannabinoid receptors. nih.gov
General Electron-withdrawing moietiesHave been observed to result in better antibacterial activity. researchgate.net
Electron-donating moietiesHave been correlated with better antifungal activity in some series. researchgate.net

By systematically applying these principles, researchers can design new generations of analogs with precisely tuned potency and selectivity for specific biological targets.

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of the benzimidazole-sulfonyl scaffold have already demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory effects. nih.govnih.gov This versatility suggests that these compounds can interact with a variety of biomolecules and presents an opportunity to explore novel therapeutic applications.

Current and potential biological targets include:

Enzymes: Benzimidazole sulfonamides are known inhibitors of enzymes like carbonic anhydrase and α-amylase. nih.govnih.gov Their anti-inflammatory properties suggest potential inhibition of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade. nih.gov Future screening could target other enzyme classes, such as protein kinases, proteases, or histone deacetylases, which are relevant in oncology and other diseases.

Receptors: Certain benzimidazole derivatives act as antagonists for receptors like the P2Y1 receptor, which is a target for anti-thrombotic drugs. frontiersin.org Exploring the activity of this compound derivatives against other G-protein coupled receptors (GPCRs) or nuclear receptors could uncover new therapeutic avenues in areas like metabolic disease or neurology.

Antimicrobial Targets: With rising antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. nih.gov The demonstrated activity of this scaffold warrants investigation into specific microbial targets, such as enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or folate synthesis.

The table below outlines known and potential biological targets for this class of compounds.

Target ClassKnown/Established TargetsPotential Future TargetsTherapeutic Area
Enzymes Carbonic Anhydrase, α-Amylase nih.govProtein Kinases, Cyclooxygenases (COX), 5-Lipoxygenase (5-LOX) nih.gov, DNA Topoisomerase researchgate.netCancer, Inflammation, Diabetes, Infectious Disease
Receptors P2Y1 Receptor frontiersin.org, Cannabinoid Receptors nih.govOther GPCRs, Nuclear Receptors, Bradykinin (B550075) Receptors nih.govThrombosis, Pain, Inflammation, Metabolic Disorders
Microbial Targets General antibacterial/antifungal activity noted nih.govDihydrofolate Reductase, DNA Gyrase, Fungal Ergosterol Pathway EnzymesInfectious Diseases

Systematic screening of optimized compound libraries against diverse panels of biological targets will be essential to identify new and unexpected therapeutic applications for these promising derivatives.

Development of Advanced Synthetic Methodologies for Scalable Production

The translation of a promising compound from the laboratory to preclinical development requires robust and scalable synthetic routes. While various methods exist for the synthesis of benzimidazole-sulfonyl derivatives, future research should focus on improving efficiency, cost-effectiveness, and environmental sustainability. semanticscholar.org

Current synthetic strategies often involve multi-step sequences, such as the reaction of a pre-formed benzimidazole with a substituted benzenesulfonyl chloride. nih.govsemanticscholar.org Future advancements could include:

One-Pot Reactions: Developing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates would significantly improve efficiency and reduce waste.

Flow Chemistry: The use of continuous flow reactors can offer advantages for scalability, safety, and reproducibility compared to traditional batch processing. This methodology allows for precise control over reaction parameters and can facilitate reactions that are difficult to perform on a large scale.

Modern Catalysis: Exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions or C-H activation, could provide more direct and efficient routes to complex derivatives.

Combinatorial Synthesis: The generation of large, diverse libraries of compounds for high-throughput screening can be accelerated by solid-phase synthesis or other combinatorial techniques, enabling a more rapid exploration of the chemical space around the core scaffold.

Green Chemistry Approaches: Employing greener solvents, reducing the number of synthetic steps, and designing reactions with higher atom economy will be crucial for developing environmentally friendly and commercially viable production methods. Recent advances in synthesizing related sulfonamide structures, for example, provide convenient one-pot transformations from readily available starting materials that could be adapted for this scaffold. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound derivatives. These computational tools can analyze vast datasets to identify patterns that are not apparent through traditional methods.

Key applications of AI/ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to build predictive models for biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. These models can then be used to prioritize the synthesis of new analogs that are most likely to succeed.

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly screen massive virtual libraries of potential derivatives against a biological target, identifying a smaller, more manageable set of high-priority candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency for a target and favorable drug-like characteristics. This approach can help researchers explore novel chemical space beyond simple modifications of the existing scaffold.

SAR Interpretation: AI can help decipher complex structure-activity relationships, providing medicinal chemists with deeper insights to guide the next round of compound design.

By leveraging these computational approaches, the design-synthesize-test-analyze cycle can be made significantly faster and more efficient, reducing the time and cost associated with bringing a new drug candidate to preclinical trials.

Preclinical Development of Lead Candidates and Further Pharmacological Profiling (excluding human trials)

Once lead candidates with high potency, selectivity, and promising computational profiles are identified, they must undergo rigorous preclinical evaluation to assess their therapeutic potential. This stage involves a comprehensive series of in vitro and in vivo studies.

The preclinical development pipeline would include:

In Vitro Pharmacological Profiling: This involves detailed characterization of the compound's interaction with its target. For an enzyme inhibitor, this would include determining its mechanism of inhibition and its IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity). For a receptor antagonist, this would involve measuring its binding affinity (Kᵢ) and functional antagonism. Assays like the MTT assay are used to evaluate in vitro anticancer activity against various cancer cell lines. acu.edu.in

Cell-Based Assays: The activity of the compounds must be confirmed in a more biologically relevant context using cell-based assays. For example, an anti-inflammatory candidate would be tested for its ability to reduce the production of inflammatory mediators (like nitric oxide or TNF-α) in cultured cells. nih.gov

Pharmacokinetic Profiling: In vitro ADME assays are conducted to predict a compound's pharmacokinetic behavior, assessing parameters like metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

In Vivo Efficacy Models: Promising candidates are advanced into animal models of disease. For instance, the anti-inflammatory activity of a lead compound could be evaluated in a carrageenan-induced rat paw edema model, a standard in vivo test. acu.edu.in An anticancer candidate would be tested in rodent xenograft models where human tumors are grown in the animals.

Preliminary Toxicity Assessment: Early-stage toxicity is assessed in vitro (e.g., cytotoxicity against normal cell lines) and through preliminary in vivo studies in animals to identify any potential liabilities before committing to more extensive and costly regulatory toxicology studies.

Successful navigation of this preclinical pathway is the final step in validating the therapeutic potential of a this compound derivative and establishing its readiness for further development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid derivatives?

Answer:
The synthesis typically involves coupling benzimidazole sulfonyl chloride derivatives with substituted benzoic acids under nucleophilic aromatic substitution conditions. For example:

  • Step 1: React 1H-benzimidazole-1-sulfonyl chloride with 4-hydroxybenzoic acid in anhydrous DMF, using K₂CO₃ as a base at 80–90°C for 12–16 hours .
  • Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) and confirm purity by HPLC (>95%).
  • Optimization: Microwave-assisted synthesis (100°C, 30 min) can improve yields from ~60% to >85% .

Table 1: Representative Yields of Derivatives

Substituent on BenzimidazoleYield (%)Purity (%)
-H (Parent compound)7298
-NO₂6897
-Cl8599

Basic: How should researchers characterize the crystal structure of this compound?

Answer:
X-ray crystallography is the gold standard for structural elucidation:

  • Crystallization: Use slow evaporation in ethanol/water (9:1) at 25°C to obtain single crystals .
  • Data Collection: Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement: Use SHELXL (for small molecules) or SHELXS (for solving phase problems) with Olex2 for visualization .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) to resolve discrepancies .

Key Parameters from :

  • Space group: P 1
  • R₁ (all data): 0.045
  • C–S bond length: 1.762 Å (matches DFT within 0.01 Å)

Advanced: What strategies are used to evaluate the biological activity of derivatives?

Answer:

  • In vitro cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays. Normalize IC₅₀ values against doxorubicin .
  • Apoptosis induction: Perform flow cytometry with Annexin V-FITC/PI staining to quantify early/late apoptotic cells.
  • Selectivity: Compare activity in cancer vs. normal cells (e.g., RPE-1). Compounds with selectivity indices >5 are prioritized .

Table 2: IC₅₀ Values of Select Derivatives

CompoundMCF-7 (µM)HCT-116 (µM)Selectivity Index
Derivative A15.618.26.2
Derivative B23.927.53.8
Doxorubicin19.722.61.0

Advanced: How can density-functional theory (DFT) predict electronic properties?

Answer:

  • Method: Use B3LYP hybrid functional with 6-31G* basis set to calculate HOMO/LUMO energies, electrostatic potential maps, and partial charges .
  • Validation: Compare computed NMR chemical shifts (e.g., ¹³C) with experimental data (δ < 2 ppm deviation acceptable).
  • Applications: Predict binding affinity to biological targets (e.g., cytochrome P450) by docking sulfonyl groups into hydrophobic pockets .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Scenario: Discrepancies in bond lengths (e.g., S–O in sulfonyl group).
  • Approach:
    • Re-examine crystallographic data for disorder or thermal motion artifacts using ORTEP-3 .
    • Validate NMR assignments via 2D experiments (HSQC, HMBC).
    • Cross-check with IR spectroscopy (S=O stretching: 1150–1250 cm⁻¹) .
    • Perform DFT geometry optimization to identify most stable conformer .

Advanced: What structural modifications enhance bioactivity in derivatives?

Answer:

  • Key Findings from :
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) improve cytotoxicity by 30–40%.
    • Benzimidazole substitution : 2-methyl derivatives show higher selectivity (index >6) due to reduced off-target interactions.
  • QSAR Insights:
    • Hydrophobic substituents at the 4-position of benzoic acid correlate with improved IC₅₀ (R² = 0.82) .

Advanced: How to design experiments for novel derivatives with improved solubility?

Answer:

  • Step 1: Introduce polar groups (e.g., -OH, -COOH) at the benzoic acid moiety while monitoring activity .
  • Step 2: Use Hansen solubility parameters to optimize solvent systems for crystallization.
  • Step 3: Assess solubility via shake-flask method (pH 7.4 PBS) and correlate with logP values (target: <3.5) .

Example from :

  • Adding a hydrazone group increased aqueous solubility by 12-fold (from 0.5 mg/mL to 6 mg/mL) without compromising activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.